Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester
Description
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester (CAS: Not explicitly provided; structurally inferred) is a cyclohexane-based ester derivative functionalized with a chlorocarbonyl group at the 1-position. This compound is characterized by its ester moiety (-COOCH₃) and a reactive chlorocarbonyl (-COCl) group, which distinguishes it from other cyclohexanecarboxylates. Its molecular formula is likely C₉H₁₁ClO₃, with a molecular weight of approximately 214.64 g/mol (estimated from analogous structures in ).
Properties
IUPAC Name |
methyl 1-carbonochloridoylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO3/c1-13-8(12)9(7(10)11)5-3-2-4-6-9/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXCDJBRLBJDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30854533 | |
| Record name | Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30854533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923020-95-5 | |
| Record name | Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923020-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(chlorocarbonyl)cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30854533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with nucleophiles and its ability to undergo oxidation. The chlorocarbonyl group is highly reactive and can form bonds with various nucleophiles, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Cyclohexanecarboxylic Acid, 2-(Chlorocarbonyl)-, Methyl Ester (CAS 147201-81-8)
- Molecular Formula : C₉H₁₁ClO₃.
- Key Difference : The chlorocarbonyl group is at the 2-position instead of the 1-position.
- Implications : Positional isomerism affects steric hindrance and reactivity. The 1-position chlorocarbonyl may exhibit greater accessibility for nucleophilic attack compared to the 2-position derivative, influencing reaction kinetics in synthetic applications .
Cyclohexanecarboxylic Acid, 4-(Chlorocarbonyl)-, Methyl Ester, cis- (CAS 161975-35-5)
- Molecular Formula : C₉H₁₁ClO₃.
- Key Difference : Chlorocarbonyl at the 4-position with cis-stereochemistry.
- Implications: Stereoelectronic effects and ring conformation alter reactivity.
Functional Group Variants
Cyclohexanecarboxylic Acid, 1-Ethyl-, Methyl Ester (CAS 4630-81-3)
- Molecular Formula : C₁₀H₁₈O₂.
- Key Difference : Ethyl substituent instead of chlorocarbonyl.
- Implications : The absence of chlorine reduces electrophilicity, making this compound less reactive in acylations. It is more lipophilic (logP ~2.5 estimated) compared to the chlorocarbonyl derivative, favoring applications in hydrophobic matrices .
Cyclohexanecarboxylic Acid, 1-Isocyanato-, Methyl Ester (CAS 144876-59-5)
- Molecular Formula: C₉H₁₁NO₃.
- Key Difference : Isocyanato (-NCO) group replaces chlorocarbonyl.
- Implications : The isocyanato group enables participation in urethane or urea formation, diverging from the chlorocarbonyl’s role in esterifications. This derivative is critical in polyurethane synthesis, whereas the chlorocarbonyl variant is suited for peptide coupling .
Derivatives with Enhanced Solubility or Bioactivity
Cyclohexanecarboxylic Acid, 3-Amino-, Methyl Ester, Hydrochloride (CAS: Not provided)
- Molecular Formula: C₈H₁₆ClNO₂ (free base: C₈H₁₅NO₂).
- Key Difference: Amino group and hydrochloride salt.
- Implications : The hydrochloride salt improves aqueous solubility (≥50 mg/mL estimated), making it suitable for pharmaceutical formulations. In contrast, the chlorocarbonyl ester’s reactivity limits its direct biological use but enhances its utility as a synthetic intermediate .
Cyclohexanecarboxylic Acid, 1-(3,4-Dimethoxyphenyl) Amide (Referenced in )
- Molecular Formula: C₁₆H₂₀ClNO₄ (estimated).
- Key Difference : Amide group replaces the ester.
- Implications : Amides exhibit slower hydrolysis rates compared to esters, enhancing metabolic stability. This derivative is more suited for drug candidates, whereas the chlorocarbonyl ester serves as a transient intermediate .
Biological Activity
Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester (CAS Number: 147201-81-8) is a compound with notable biological activity that has been explored in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Chemical Formula : C9H13ClO3
- Molecular Weight : 192.65 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and chlorocarbonyl groups, contributing to its reactivity and biological properties.
Biological Activity Overview
Cyclohexanecarboxylic acid derivatives have been studied for their potential anti-inflammatory and cytotoxic effects. The following sections detail specific areas of biological activity.
Anti-inflammatory Activity
Research has indicated that derivatives of cyclohexanecarboxylic acid can exhibit anti-inflammatory properties. A study highlighted the synthesis of various analogs that retained anti-inflammatory activity while demonstrating enhanced resistance to microbial degradation. For instance, compounds demonstrated significant inhibition of NF-κB, a key regulator in inflammatory responses, with an IC50 value as low as 2.83 µM .
| Compound | NF-κB Inhibition IC50 (µM) | Oral Bioavailability |
|---|---|---|
| KZ-41 | 2.83 ± 1.76 | Complete (F ≈ 1) |
| QA Amides | Up to 100 | Variable |
Cytotoxic Activity
The cytotoxic effects of cyclohexanecarboxylic acid derivatives have been assessed in various cancer cell lines. Notably, some derivatives were found to be non-cytotoxic at concentrations up to 100 µM, indicating a selective action that may be beneficial for therapeutic applications without harming normal cells .
Case Studies
- Study on NF-κB Inhibition :
- Pharmacokinetics Evaluation :
- Antioxidant Properties :
The biological activities of cyclohexanecarboxylic acid derivatives are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and cell proliferation:
- NF-κB Pathway : Inhibition of NF-κB leads to reduced expression of pro-inflammatory cytokines.
- Cell Cycle Regulation : Certain derivatives may influence cell cycle progression in cancer cells, leading to apoptosis.
Q & A
Q. What are the key functional groups in Cyclohexanecarboxylic acid, 1-(chlorocarbonyl)-, methyl ester, and how do they influence reactivity?
Answer: The compound contains two critical functional groups:
- Methyl ester (–COOCH₃): Susceptible to hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acids .
- Chlorocarbonyl (–COCl): A highly reactive electrophile used in acylations. Its presence necessitates careful handling due to moisture sensitivity and potential liberation of HCl .
Methodological Note:
Characterize reactivity via controlled hydrolysis experiments (e.g., using H₂O/NaOH or H₂SO₄) and monitor by IR spectroscopy for carbonyl group changes (C=O stretch at ~1700–1750 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during bulk transfers .
- Engineering Controls: Work in a fume hood to mitigate inhalation risks. Ensure containers are tightly sealed to prevent moisture ingress .
- First Aid: In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes and seek medical attention .
Data Reference:
Q. How should researchers approach the synthesis of this compound?
Answer: While direct synthesis data is limited, analogous protocols for methyl esters suggest:
Chlorination Step: React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form 1-(chlorocarbonyl) intermediate.
Esterification: Treat with methanol in the presence of a catalyst (e.g., H₂SO₄) under anhydrous conditions .
Optimization Tips:
- Monitor reaction progress via TLC or GC-MS.
- Purify via fractional distillation or column chromatography .
Advanced Research Questions
Q. How can spectroscopic data resolve structural ambiguities in this compound?
Answer:
- NMR:
- Mass Spectrometry: Expect molecular ion [M]⁺ at m/z corresponding to C₉H₁₁ClO₃ (calc. 202.04). Fragmentation patterns will highlight loss of Cl (–35) and COOCH₃ (–59) .
Methodology:
Compare experimental spectra with computational predictions (e.g., DFT for NMR shifts) .
Q. How can researchers optimize reaction yields when conflicting data exists for similar compounds?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) using a factorial design.
- Case Example: For esterification, reports 80–91% yields for methyl esters under H₂SO₄ catalysis at 15–20°C. Apply similar conditions but include moisture scavengers (e.g., molecular sieves) to mitigate Cl⁻ side reactions .
Q. What computational methods predict the compound’s stability and reactivity?
Answer:
- DFT Calculations: Model hydrolysis pathways to identify transition states and activation energies. Focus on chlorocarbonyl reactivity with nucleophiles (e.g., H₂O) .
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., THF, DCM) to assess stability .
Validation: Cross-check computational results with experimental kinetic studies (e.g., Arrhenius plots for degradation rates).
Q. How should researchers address gaps in ecological toxicity data for this compound?
Answer:
- Biodegradation Assays: Use OECD 301D (Closed Bottle Test) to measure BOD/COD ratios.
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) .
Data Reference:
Q. What strategies mitigate side reactions during derivatization of the chlorocarbonyl group?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
